An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropylamine Hydrochloride
An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,3,3,3-Pentafluoropropylamine hydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to improved metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and safety information for 2,2,3,3,3-pentafluoropropylamine hydrochloride. While specific biological activity and detailed mechanistic studies for this particular compound are not extensively documented in publicly available literature, this guide will discuss the general role of fluorinated amines in drug design and outline plausible experimental approaches for its synthesis and characterization.
Chemical and Physical Properties
2,2,3,3,3-Pentafluoropropylamine hydrochloride is the salt form of the free amine, 2,2,3,3,3-pentafluoropropylamine. The hydrochloride salt is typically a more stable and handleable form of the amine. Key quantitative data for both the free amine and its hydrochloride salt are summarized in the tables below.
Table 1: Physicochemical Properties of 2,2,3,3,3-Pentafluoropropylamine
| Property | Value | Source |
| CAS Number | 422-03-7 | [3][4] |
| Molecular Formula | C₃H₄F₅N | [3][5] |
| Molecular Weight | 149.06 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| Boiling Point | 49 °C | [6] |
| Density | 1.4 g/mL at 25 °C | [6] |
| Refractive Index | 1.288 at 20 °C | [7] |
| InChI Key | DPQNQLKPUVWGHE-UHFFFAOYSA-N | [3][5] |
| SMILES | NCC(F)(F)C(F)(F)F | [4] |
Table 2: Physicochemical Properties of 2,2,3,3,3-Pentafluoropropylamine Hydrochloride
| Property | Value | Source |
| CAS Number | 374-14-1 | [8][9] |
| Molecular Formula | C₃H₄F₅N·HCl | [8] |
| Molecular Weight | 185.52 g/mol | [8][9] |
| Appearance | Solid (presumed) | General Knowledge |
| Purity | ≥96% (typical commercial) | [9] |
Synthesis and Experimental Protocols
Plausible Synthetic Route: Reduction of 2,2,3,3,3-Pentafluoropropionamide
One of the most direct methods for the synthesis of 2,2,3,3,3-pentafluoropropylamine is the reduction of 2,2,3,3,3-pentafluoropropionamide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
Detailed Hypothetical Experimental Protocol:
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Materials:
-
2,2,3,3,3-Pentafluoropropionamide
-
Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
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Hydrochloric acid (HCl) in diethyl ether (e.g., 2 M solution)
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Water
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15% aqueous sodium hydroxide solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure (Reduction of the Amide):
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Under an inert atmosphere, a stirred suspension of lithium aluminum hydride (a molar excess, e.g., 1.5-2 equivalents) in anhydrous THF is prepared in a round-bottom flask cooled in an ice bath (0 °C).
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A solution of 2,2,3,3,3-pentafluoropropionamide in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After completion, the reaction is cooled to 0 °C and carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts for easier filtration.
-
The resulting slurry is stirred at room temperature for a period to allow for complete precipitation.
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The solid is removed by filtration, and the filter cake is washed with fresh THF.
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The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield the crude 2,2,3,3,3-pentafluoropropylamine.
-
-
Procedure (Formation of the Hydrochloride Salt):
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The crude amine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether.
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The solution is cooled in an ice bath.
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A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
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The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 2,2,3,3,3-pentafluoropropylamine hydrochloride.
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Role in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.[10][11] Fluorination can:
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Increase Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, which can block metabolic pathways and increase the half-life of a drug.[1]
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.
-
Improve Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can affect its ability to cross cell membranes.[2]
-
Alter pKa: The presence of fluorine atoms can influence the acidity or basicity of nearby functional groups, which can impact a drug's solubility and ionization state at physiological pH.[2]
While no specific biological activity has been reported for 2,2,3,3,3-pentafluoropropylamine hydrochloride in the reviewed literature, its structure as a fluorinated amine makes it a potential building block for the synthesis of novel drug candidates. Researchers may use this compound as a starting material to introduce the pentafluoropropylamine moiety into larger molecules to investigate the effects on their biological activity.
Spectroscopic Data
Although specific spectra are not provided in the search results, references to available spectroscopic data for 2,2,3,3,3-pentafluoropropylamine and its hydrochloride salt exist.[12][13] This data is crucial for the characterization and confirmation of the compound's identity and purity.
Table 3: Available Spectroscopic Data
| Spectroscopic Technique | Availability |
| ¹H NMR | Available[12] |
| ¹³C NMR | Available[12] |
| Mass Spectrometry (MS) | Available[12] |
| Infrared (IR) Spectroscopy | Available[12] |
Safety and Handling
2,2,3,3,3-Pentafluoropropylamine is classified as a corrosive substance.[3][4] The hydrochloride salt is expected to have similar hazardous properties.
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Hazard Statements: Causes severe skin burns and eye damage.[3]
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Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3]
It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,2,3,3,3-Pentafluoropropylamine hydrochloride is a fluorinated amine with potential as a building block in drug discovery. While detailed biological studies on this specific compound are not publicly available, the known benefits of incorporating fluorine into drug molecules suggest its potential utility. This guide has provided an overview of its chemical properties, plausible synthetic routes based on established chemical principles, and essential safety information. Further research is warranted to explore the biological activities and potential therapeutic applications of this compound and its derivatives.
Disclaimer: The experimental protocol provided is hypothetical and based on general chemical knowledge. It has not been validated and should be adapted and optimized by qualified chemists in a controlled laboratory setting. Always consult the relevant safety data sheets before handling any chemicals.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 3. 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,3,3,3-pentafluoropropylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2,3,3,3-pentafluoropropylamine [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jelsciences.com [jelsciences.com]
- 12. 2,2,3,3,3-PENTAFLUOROPROPYLAMINE HYDROCHLORIDE(374-14-1) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
